molecular formula C13H20N2O B15094897 Propanamide, N-(2-methylphenyl)-3-(propylamino)- CAS No. 768298-27-7

Propanamide, N-(2-methylphenyl)-3-(propylamino)-

Cat. No.: B15094897
CAS No.: 768298-27-7
M. Wt: 220.31 g/mol
InChI Key: DLIGDTNCEGUKAZ-UHFFFAOYSA-N
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Description

Propanamide, N-(2-methylphenyl)-3-(propylamino)- is a chemical compound with a molecular formula of C13H20N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as prilocaine, which is commonly used as a local anesthetic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(2-methylphenyl)-3-(propylamino)- typically involves the reaction of 2-methylphenylamine with propionyl chloride to form N-(2-methylphenyl)propanamide. This intermediate is then reacted with propylamine under appropriate conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of Propanamide, N-(2-methylphenyl)-3-(propylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(2-methylphenyl)-3-(propylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Propanamide, N-(2-methylphenyl)-3-(propylamino)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Propanamide, N-(2-methylphenyl)-3-(propylamino)- involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound prevents the initiation and transmission of nerve impulses, leading to its anesthetic effects. This action is primarily mediated through the binding of the compound to specific sites on the sodium channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, N-(2-methylphenyl)-3-(propylamino)- is unique due to its balanced profile of efficacy and safety. It provides effective local anesthesia with a relatively low risk of systemic toxicity, making it a preferred choice in many medical applications .

Properties

CAS No.

768298-27-7

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-(2-methylphenyl)-3-(propylamino)propanamide

InChI

InChI=1S/C13H20N2O/c1-3-9-14-10-8-13(16)15-12-7-5-4-6-11(12)2/h4-7,14H,3,8-10H2,1-2H3,(H,15,16)

InChI Key

DLIGDTNCEGUKAZ-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC(=O)NC1=CC=CC=C1C

Origin of Product

United States

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